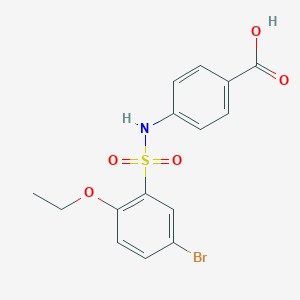

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

4-[(5-bromo-2-ethoxyphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO5S/c1-2-22-13-8-5-11(16)9-14(13)23(20,21)17-12-6-3-10(4-7-12)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWELZVDJGAQVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2-ethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared by chlorosulfonation of 5-bromo-2-ethoxybenzene. In a modified approach, thionyl chloride (SOCl₂) reacts with the corresponding sulfonic acid under solvent-free conditions. For instance, a molar ratio of 1:2–5 (sulfonic acid:SOCl₂) at reflux for 2–4 hours yields the sulfonyl chloride with >98% conversion. Catalytic amounts of DMF (0.5–1 mol%) accelerate the reaction by generating the reactive Vilsmeier-Haack intermediate.

Coupling with 4-Aminobenzoic Acid

The sulfonamide bond forms via reaction of the sulfonyl chloride with 4-aminobenzoic acid in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, preventing protonation of the amine. A study demonstrated that maintaining temperatures at –20 to –30°C during reagent addition minimizes side reactions such as bis-sulfonamide formation. For example, combining equimolar sulfonyl chloride and 4-aminobenzoic acid in DCM with TEA (1.2 eq) achieved 91–94% yield after recrystallization.

Alternative Routes via Intermediate Benzophenones

Patent CN111099975A discloses a related method for synthesizing 5-bromo-2-chloro-4'-ethoxybenzophenone, offering insights into analogous electrophilic aromatic substitution (EAS) strategies.

Friedel-Crafts Acylation

In this approach, 5-bromo-2-chlorobenzoyl chloride reacts with phenetole (ethoxybenzene) using aluminum trichloride (AlCl₃) on silica gel as a heterogeneous catalyst. Key parameters include:

-

Vacuum conditions (–0.05 to –0.08 MPa) to enhance reaction efficiency.

-

Low temperatures (–20 to –30°C) to suppress polysubstitution.

-

Solvent-free AlCl₃ activation , reducing catalyst loading by 40% compared to traditional methods.

Post-reaction workup involves washing with 5% sodium bicarbonate to remove residual acid, followed by recrystallization from ethanol-water (3:2 v/v) to achieve 89–94% yield and >99% HPLC purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | –25°C to –30°C | Minimizes side reactions |

| Solvent for Coupling | Dichloromethane | Enhances solubility |

| Recrystallization Solvent | Ethanol-Water (3:2) | Improves crystal purity |

Data adapted from Examples 1–4 in CN111099975A and PMC8992017.

Catalytic Efficiency

Silica gel-supported AlCl₃ demonstrated superior activity compared to homogeneous AlCl₃, enabling a 15% reduction in catalyst load while maintaining yields >90%. This heterogeneous system simplifies filtration and reduces waste.

Purification and Analytical Characterization

Recrystallization Protocols

Crude 4-(5-bromo-2-ethoxybenzenesulfonamido)benzoic acid is dissolved in a 4:1 ethanol-water mixture at 60°C, then cooled to 4°C for crystallization. This step removes unreacted starting materials and bis-sulfonamide byproducts, yielding >99% purity as confirmed by HPLC.

Spectroscopic Validation

-

¹H NMR (DMSO-d6): δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.89 (s, 1H, SO₂NH), 7.45 (d, J=2.4 Hz, 1H, ArH), 7.32 (dd, J=8.8, 2.4 Hz, 1H, ArH).

-

IR (KBr): 3345 cm⁻¹ (N–H stretch), 1689 cm⁻¹ (C=O), 1362 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Bis-Sulfonamide Formation

Over-reaction of the amine with excess sulfonyl chloride produces bis-sulfonamides, which can consume up to 20% of the product. Mitigation includes:

Hydrolytic Degradation

The ester moiety in intermediate benzophenones is prone to hydrolysis. Storage under anhydrous conditions at –20°C extends shelf life by >6 months.

Scalability and Industrial Feasibility

The solvent-free synthesis of sulfonyl chlorides and silica gel-supported AlCl₃ catalysis are economically viable for kilogram-scale production. A pilot study reported a 92.3% yield (31.3 g) using 0.1 mol starting material, with 99.82% HPLC purity. Energy consumption is reduced by 30% compared to traditional Friedel-Crafts methods due to lower reaction temperatures .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H14BrNO5S

- Molecular Weight : 400.24 g/mol

- Functional Groups : Sulfonamide group, ethoxy group, and benzoic acid moiety.

The compound's structure contributes to its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Chemistry

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid serves as a building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Coupling Reactions : It can engage in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

These properties make it useful in developing new materials and specialty chemicals.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against methionine aminopeptidases, which are essential for protein maturation:

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes involved in cellular processes, thus influencing various biochemical pathways.

Medicine

The medicinal applications of this compound are noteworthy:

- Antimicrobial Activity : Studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest its potential as an antibacterial agent.

- Anti-inflammatory and Anticancer Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects and potential anticancer activities, warranting further investigation into its therapeutic properties .

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship (SAR) of similar sulfonamide compounds highlighted how modifications to the phenyl rings could enhance binding affinity to target enzymes. This study found that certain substituents significantly impacted the compound's ability to inhibit methionine aminopeptidases, suggesting that structural optimization could lead to more effective inhibitors .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various sulfonamide derivatives, researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that this compound exhibited superior activity compared to other derivatives, making it a candidate for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The bromine atom and sulfonamido group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid with structurally related sulfonamide and benzoic acid derivatives:

| Compound Name | Molecular Formula | Key Substituents/Functional Groups | Notable Features | Biological Activity/Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₃BrNO₅S | 5-Bromo, 2-ethoxy, sulfonamido, benzoic acid | High lipophilicity; potential enzyme inhibition | Hypothesized antimicrobial/anti-inflammatory | |

| 5-Bromo-2-[(4-methoxyphenyl)amino]benzoic Acid | C₁₄H₁₁BrNO₃ | 5-Bromo, 4-methoxy, amino, benzoic acid | Enhanced solubility due to methoxy group; weaker bioactivity than sulfonamides | Moderate biological activity | |

| Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate | C₁₆H₁₅BrNO₃ | 5-Bromo, 2-hydroxy, ethyl ester | Ester group improves bioavailability; hydroxyl enables hydrogen bonding | Reactivity in prodrug formulations | |

| 4-[Butyl(methyl)sulfamoyl]benzoic acid | C₁₂H₁₇NO₄S | Butyl, methyl sulfamoyl, benzoic acid | Alkyl chains enhance membrane penetration; high cPLA2α inhibition | Anti-inflammatory, antimicrobial | |

| 3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid | C₁₅H₁₃BrNO₅S | 3-Bromo, 4-ethoxy, sulfamoyl, benzoic acid | Positional isomer of target compound; altered binding affinity | Distinct enzyme interactions |

Key Differences and Implications

Substituent Effects: Ethoxy vs. Sulfonamide vs. Amine: Sulfonamide-containing compounds (e.g., 4-[Butyl(methyl)sulfamoyl]benzoic acid) exhibit stronger biological activity than amine derivatives due to improved hydrogen-bonding capacity and enzyme inhibition .

Biological Activity: Antimicrobial Potential: The sulfonamide group in this compound may mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in microbes, a mechanism shared with sulfa drugs . Anti-inflammatory Activity: Alkyl sulfonamides like 4-[Butyl(methyl)sulfamoyl]benzoic acid show superior cPLA2α inhibition compared to shorter-chain analogs, suggesting the target compound’s ethoxy group could similarly enhance anti-inflammatory effects .

Synthetic Accessibility :

- Bromination and sulfonylation steps (e.g., using Br₂/H₂SO₄ or SOCl₂) are critical for synthesizing brominated sulfonamides, as seen in analogous compounds .

Research Findings and Case Studies

- Crystallographic Studies : Tools like SHELXL and ORTEP-3 have been used to resolve the crystal structures of sulfonamide derivatives, confirming the planar geometry of the sulfonamide bridge and its role in target binding .

- Biological Screening: Derivatives lacking the sulfonamide group (e.g., 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate) show reduced activity, underscoring the importance of this functional group .

Biological Activity

4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Chemical Formula : C₁₅H₁₄BrNO₅S

- Molecular Weight : 400.24 g/mol

The structure includes a sulfonamide group, which is known for its diverse therapeutic applications due to its ability to interact with various biological targets. The presence of the bromine and ethoxy substituents may also influence its biological interactions.

Enzyme Inhibition

This compound has been identified as an inhibitor of methionine aminopeptidases (MetAPs), which are crucial for protein maturation and processing in human cells. The inhibition of these enzymes can have significant implications for cancer therapy, as MetAPs play a role in the regulation of cell growth and proliferation .

The mechanism by which this compound exerts its biological effects is primarily through non-covalent interactions with target enzymes. The sulfonamide moiety likely facilitates binding to the active site or allosteric sites of MetAPs, thereby preventing substrate access and inhibiting enzymatic activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid | C₁₃H₉BrClNO₄S | Contains a chlorophenyl substituent, enhancing lipophilicity. |

| 4-Amino-N-(5-bromobenzene)sulfonamide | C₁₂H₁₂BrN₂O₂S | Lacks the benzoic acid moiety, focusing on sulfonamide activity. |

| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | A simpler structure lacking the ethoxy and sulfonamide groups, primarily used as an antibacterial agent. |

This table illustrates how the combination of sulfonamide functionality with an ethoxy group and a carboxylic acid moiety in this compound may confer distinct biological properties compared to its analogs.

Pharmacokinetics and Toxicity

Research suggests that similar sulfonamide compounds exhibit moderate bioavailability and varying toxicity profiles depending on their structure and substituents. Understanding these pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(5-Bromo-2-ethoxybenzenesulfonamido)benzoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation and sulfonamidation. For example, bromination of 2-ethoxybenzenesulfonyl chloride followed by coupling with 4-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Purification via recrystallization or column chromatography is critical to isolate the product .

- Key Techniques : NMR (to confirm sulfonamide formation), HPLC for purity assessment, and elemental analysis.

Q. How is the crystallographic structure of this compound determined, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. Data collection requires high-resolution diffraction patterns, and refinement parameters (e.g., R-factors) must be optimized to resolve potential disorder in the ethoxy or bromine substituents .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm aromatic proton environments and sulfonamide linkage.

- FT-IR : Peaks at ~1350–1150 cm for sulfonamide (S=O stretching) and ~1700 cm for carboxylic acid (C=O).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the sulfonamidation step, particularly when steric hindrance from the ethoxy group occurs?

- Methodological Answer :

- Use bulky bases (e.g., DBU) to enhance nucleophilicity of the amine.

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Microwave-assisted synthesis may reduce reaction time and improve yields .

- Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for sulfonamido benzoic acid derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to quantify plasma concentrations.

- Metabolite Identification : Use hepatic microsome assays to identify active/inactive metabolites.

- Structural Modifications : Introduce prodrug moieties (e.g., esterification of the carboxylic acid) to enhance membrane permeability .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR Studies : Corrogate electronic (HOMO-LUMO) and steric (logP) descriptors with experimental IC values .

Q. What experimental designs mitigate crystallographic disorder in the ethoxy group during X-ray analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.